Ethyl (diethoxyphosphoryl)methanesulfonate
Overview
Description
Ethyl (diethoxyphosphoryl)methanesulfonate is a chemical compound with the molecular formula C7H17O6PS and a molecular weight of 260.25 g/mol. It is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by the presence of both diethoxyphosphoryl and methanesulfonate functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (diethoxyphosphoryl)methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of ethyl methanesulfonate with diethyl chlorophosphate in the presence of a strong base such as n-butyllithium (n-BuLi) in a dry solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) . The reaction proceeds as follows:
- Ethyl methanesulfonate is added to dry THF.
- n-BuLi is added dropwise to the solution at -78°C.
- Diethyl chlorophosphate is then added to the reaction mixture.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise temperature control are common practices in industrial settings to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Ethyl (diethoxyphosphoryl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide derivative.
Scientific Research Applications
Ethyl (diethoxyphosphoryl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (diethoxyphosphoryl)methanesulfonate involves its ability to act as an alkylating agent. The compound can transfer its ethyl group to nucleophilic sites on biomolecules, such as DNA or proteins, leading to modifications that can affect their function . This alkylation process is facilitated by the presence of the diethoxyphosphoryl group, which enhances the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: A simpler analog with similar alkylating properties.
Diethyl sulfate: Another alkylating agent with a different functional group arrangement.
Butyl methanesulfonate: A related compound with a butyl group instead of an ethyl group.
Uniqueness
Ethyl (diethoxyphosphoryl)methanesulfonate is unique due to the presence of both diethoxyphosphoryl and methanesulfonate groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
ethyl diethoxyphosphorylmethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O6PS/c1-4-11-14(8,12-5-2)7-15(9,10)13-6-3/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPXCCAOKXGQQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448931 | |
Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73300-75-1 | |
Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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